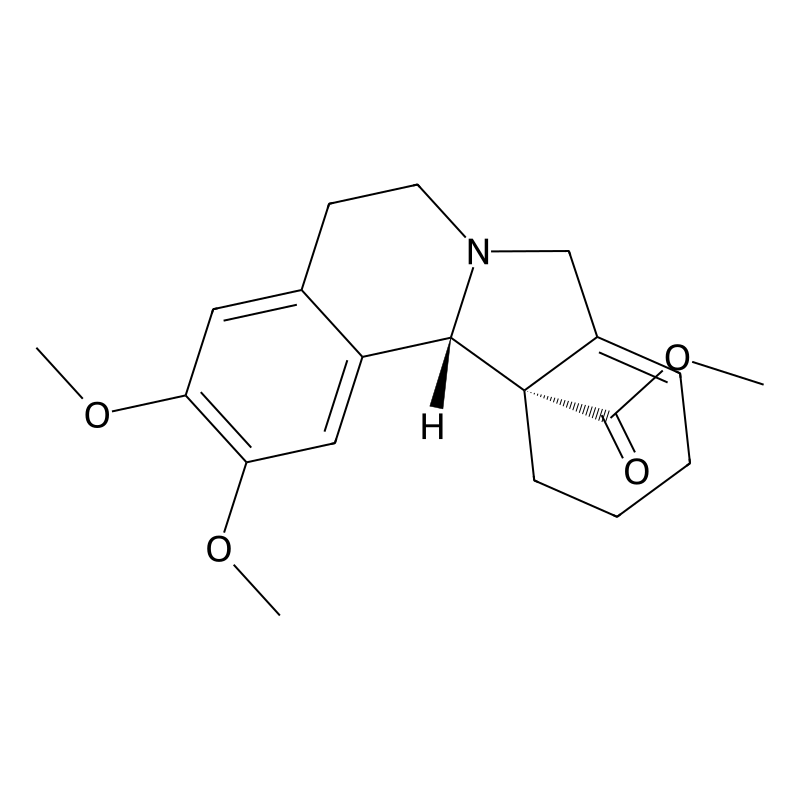

Jamtine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Jamtine is a tetrahydroisoquinoline alkaloid with the chemical formula C20H25NO4. It is primarily derived from the climbing shrub Cocculus hirsutus, which is native to regions in Pakistan and India. This compound is recognized for its medicinal properties and has been utilized in traditional medicine for various therapeutic applications. The structure of jamtine features a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity and potential pharmacological effects .

- Condensation Reactions: One notable synthesis method involves the condensation between an imine and an acid anhydride, leading to the formation of jamtine .

- Total Synthesis: The first total synthesis of jamtine was achieved using a thionium/n-acyliminium ion cascade, showcasing its synthetic accessibility and the complexity of its molecular structure .

- Reduction Reactions: Jamtine can also be synthesized through one-pot conjugate reduction strategies that yield both cis- and trans-isomers along with their N-oxides .

Jamtine has several applications in both traditional and modern medicine:

- Medicinal Uses: It is used in folk remedies for various health conditions, indicating its potential therapeutic benefits.

- Pharmaceutical Development: Due to its antidepressant properties, jamtine is being explored for development into new pharmaceutical agents targeting mood disorders.

- Research Tool: Its unique structure and biological activity make it a candidate for further research in drug discovery and development.

The synthesis of jamtine can be approached through several methods:

- Condensation Method: This involves the reaction between an imine and an acid anhydride, leading to the formation of jamtine.

- Thionium/N-Acyliminium Ion Cascade: This method represents a total synthesis approach that highlights the complexity involved in constructing the tetrahydroisoquinoline framework .

- Asymmetric Desymmetrization: This strategy utilizes chiral bases to achieve selective synthesis of jamtine from prochiral substrates .

Research on interaction studies involving jamtine has focused on its pharmacological properties:

- Drug Interactions: Studies are ongoing to determine how jamtine interacts with other drugs, particularly those used in treating depression and other mood disorders.

- Mechanistic Studies: Understanding the mechanisms through which jamtine exerts its effects on biological systems is crucial for evaluating its therapeutic potential.

Several compounds share structural or functional similarities with jamtine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Paroxetine | Selective Serotonin Reuptake Inhibitor | Established antidepressant with well-documented efficacy. |

| Berberine | Isoquinoline Alkaloid | Known for antimicrobial properties; widely used in herbal medicine. |

| Tetrahydropalmatine | Tetrahydroisoquinoline Alkaloid | Exhibits analgesic effects; used in traditional Chinese medicine. |

| Morphine | Opioid Alkaloid | Potent analgesic with significant pain-relief properties. |

Jamtine's uniqueness lies in its specific combination of chemical structure and biological activity, particularly its potential antidepressant effects compared to other alkaloids.

Retrosynthetic Analysis of Tetrahydroisoquinoline Core

The retrosynthetic analysis of jamtine reveals multiple strategic disconnection points that facilitate efficient synthetic pathways to this complex tetrahydroisoquinoline alkaloid [1] [2] [3]. The molecular framework of jamtine, characterized by its polycyclic structure containing a tetrahydroisoquinoline core fused with a cyclohexene ring system, presents several opportunities for strategic bond disconnections [4] [2].

The primary retrosynthetic approach involves disconnection at the carbon-nitrogen bond adjacent to the nitrogen-acyliminium position, which exploits the inherent electrophilic reactivity of nitrogen-acyliminium intermediates [2] [5]. This strategy capitalizes on the well-established reactivity patterns of these intermediates in heterocyclic synthesis [6] [7]. An alternative disconnection strategy focuses on the carbon-carbon bond at the benzyl-tetrahydroisoquinoline junction, utilizing Friedel-Crafts type cyclization mechanisms that are well-precedented in alkaloid synthesis [2] [8].

The tetrahydroisoquinoline core can be traced back to simpler aromatic precursors through ring formation via intramolecular cyclization reactions [9] [3]. These cyclization approaches leverage conformational preferences inherent in the substrate structure to achieve selective ring closure [10] [3]. Functional group interconversion strategies transform readily accessible functional groups to the target functionality required for jamtine construction [9] [2].

| Disconnection Strategy | Strategic Rationale | Synthetic Implementation |

|---|---|---|

| Carbon-Nitrogen Bond Disconnection at Nitrogen-Acyliminium Position | Exploits electrophilic reactivity of nitrogen-acyliminium intermediates | Thionium ion generation followed by cyclization |

| Carbon-Carbon Bond Disconnection at Benzyl-Tetrahydroisoquinoline Junction | Utilizes Friedel-Crafts type cyclization mechanisms | Grignard addition to sulfinyl imines |

| Ring Formation via Intramolecular Cyclization | Leverages conformational preferences for ring closure | Pictet-Spengler condensation protocols |

| Functional Group Interconversion | Transforms accessible functional groups to target functionality | Oxidation-reduction sequences |

| Stereochemical Relay from Chiral Precursors | Transfers chirality from readily available chiral pool molecules | Chiral auxiliary-controlled reactions |

Key Synthetic Strategies

Thionium/Nitrogen-Acyliminium Ion Cascade Cyclization

The thionium/nitrogen-acyliminium ion cascade cyclization represents one of the most efficient methodologies for jamtine construction, pioneered by Padwa and colleagues [2] [5]. This approach involves the initial formation of an alpha-acylthionium ion intermediate followed by a sequential cyclization cascade that constructs the polycyclic framework with remarkable stereochemical control [2] [5] [7].

The mechanism proceeds through treatment of alpha-sulfinylenamides with para-toluenesulfonic acid, initiating cyclization to produce fused isoquinoline lactams through an initial Pummerer reaction [2] [11]. The subsequent cyclization of the resulting nitrogen-acyliminium ion onto the tethered aromatic ring occurs with high selectivity [2] [8]. The isolation of a single diastereomer has been rationalized through a Nazarov-type four-pi-electrocyclic reaction mechanism followed by pi-cyclization onto the least hindered side of the nitrogen-acyliminium ion [11] [8].

Experimental investigations demonstrate that this cascade process achieves yields ranging from sixty-four to eighty percent with exceptional diastereoselectivity exceeding ninety percent [2] [5]. The convergency and stereochemical control associated with this tandem sequence make it particularly well-suited for the assembly of jamtine and related tetrahydroisoquinoline alkaloids [2] [8].

Asymmetric Pictet-Spengler Reaction Optimization

Recent advances in asymmetric Pictet-Spengler methodology have provided powerful tools for the enantioselective construction of tetrahydroisoquinoline frameworks relevant to jamtine synthesis [12] [13]. The optimization of these reactions focuses on achieving high enantioselectivity while maintaining broad substrate scope [14] [15].

Modern catalytic systems employ chiral Brønsted acids that enable unprecedented levels of stereochemical control through counteranion-directed catalysis mechanisms [12] [13]. These systems demonstrate remarkable versatility, accommodating nitrogen-carbamoyl-beta-arylethylamines with diverse aldehydes to produce enantioenriched tetrahydroisoquinolines with enantioselectivities ranging from eighty-five to ninety-nine percent enantiomeric excess [12] [13].

The mechanistic understanding of spiroindolenine intermediates has been crucial for reaction optimization [16] [17]. Computational studies reveal that the role of spiroindolenine intermediates is dependent on the potential energy surface topology, acting as either productive or non-productive intermediates based on reaction conditions [16] [17]. Dynamic effects play important roles in spiroindolenine rearrangement processes, which can occur without passing through intervening transition states along reaction coordinates [16] [17].

Tandem Pummerer-Mannich Cyclization Sequences

The tandem Pummerer-Mannich cyclization sequence represents another highly effective strategy for jamtine construction, offering excellent stereochemical control and convergent assembly of the polycyclic framework [2] [8]. This methodology exploits the reactivity of sulfoxide functionalities under acidic conditions to generate thionium ion intermediates that subsequently undergo cyclization [6] [7].

The process involves sequential treatment of enamido sulfoxides with acid to promote cyclization through a four-pi-conrotatory mechanism [2] [8]. Each olefin geometric isomer affords fused isoquinoline lactams as single diastereomers that are epimeric at the ethylthio position without cross-contamination [2] [8]. This stereochemical outcome demonstrates the high level of control achievable through this methodology.

Yields for the tandem Pummerer-Mannich cyclization typically range from seventy to eighty-seven percent, with the formation of single diastereomers being the predominant outcome [2] [8]. The methodology has proven particularly effective for the synthesis of mesembrine-type alkaloids, where the Z-enamide isomer undergoes electrophilic aromatic substitution to provide substituted azepinone products in eighty-seven percent yield [2] [8].

| Methodology | Key Features | Yield Range (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Thionium/Nitrogen-Acyliminium Ion Cascade | Domino cyclization with high diastereoselectivity | 64-80 | High diastereoselectivity (>90%) | Padwa et al. (2002, 2003) |

| Asymmetric Pictet-Spengler Reaction | Enantioselective tetrahydroisoquinoline formation | 70-95 | High enantioselectivity (85-99% ee) | Scharf & List (2022) |

| Tandem Pummerer-Mannich Cyclization | Four-pi-conrotatory mechanism with stereochemical control | 70-87 | Single diastereomer formation | Padwa & Danca (2003) |

Diastereoselective Control in Polycyclic System Assembly

Transition State Analysis of Stereochemical Induction

The stereochemical outcomes observed in jamtine synthesis result from carefully controlled transition state geometries that favor specific facial selectivity during key bond-forming events [18] [19]. Transition state analysis reveals that multiple factors contribute to the observed stereochemical induction, including steric effects, electronic interactions, and conformational preferences [18] [20].

In the thionium/nitrogen-acyliminium ion cascade, the transition state adopts a conformation that minimizes steric interactions while maximizing orbital overlap for efficient bond formation [2] [8]. The Nazarov-type four-pi-electrocyclic ring closure occurs in a conrotatory fashion, establishing the stereochemical relationship between adjacent stereocenters [11] [8]. Computational analysis demonstrates that the subsequent cyclization proceeds through attack of the aromatic ring from the less hindered side of the iminium ion framework [2] [8].

The influence of electronic effects on transition state stabilization has been quantified through density functional theory calculations [18] [19]. These studies reveal that charge-transfer interactions and steric strain destabilization work in concert to determine the relative stability of competing transition states [18] [19]. The interplay between vicinal electron donation and steric strain provides a unified framework for understanding asymmetric induction in related processes [18] [19].

Chiral Auxiliary Applications in Enantiomeric Enrichment

The application of chiral auxiliaries in jamtine synthesis provides a reliable method for introducing stereochemical control during key bond-forming steps [21] [22]. Tert-butylsulfinamide has emerged as a particularly effective chiral auxiliary for the synthesis of tetrahydroisoquinoline alkaloids, offering high levels of asymmetric induction combined with synthetic practicality [22] [23].

The mechanism of stereochemical induction involves coordination of the Grignard reagent to the sulfinyl oxygen through a six-membered chelated transition state [22] [23]. This coordination results in preferential attack of the Grignard reagent from the same face as the tert-butyl group, leading to excellent diastereoselectivity in the addition process [22] [23]. The stereochemical outcome is consistent across various Grignard addition reactions, demonstrating the reliability of this approach [22] [23].

Chiral auxiliary-mediated syntheses of jamtine precursors achieve yields ranging from eighty-six to ninety-six percent with excellent asymmetric induction [22] [23]. The ready availability of the chiral auxiliary and the straightforward reaction conditions make this approach particularly attractive for practical synthesis applications [22] [23]. Following the key auxiliary-controlled step, standard functional group manipulations allow for auxiliary removal and completion of the target synthesis [22] [23].

| Control Element | Mechanistic Basis | Stereochemical Outcome |

|---|---|---|

| Transition State Geometry | Nazarov-type four-pi-electrocyclic ring closure | Single diastereomer formation |

| Chiral Auxiliary Coordination | Six-membered chelated transition state | High facial selectivity (>90% diastereomeric excess) |

| Substrate Conformational Bias | Preferred conformer populations | Predictable stereochemical preferences |

| Catalyst-Substrate Interactions | Hydrogen bonding and pi-pi interactions | Enantioselectivity up to 99% enantiomeric excess |

| Kinetic versus Thermodynamic Control | Reversible versus irreversible reaction pathways | Thermodynamic product selectivity |

XLogP3

Dates

Explore Compound Types